Cas no 77862-95-4 (Methyl 1H-imidazo4,5-bpyridine-6-carboxylate)
Methyl 1H-imidazo4,5-bpyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
- 1H-Imidazo[4,5-b]pyridine-6-carboxylic acid methyl ester
- AK109607
- CTK8E6000
- KB-12290
- methyl-7-azabenzimidazole-5-carboxylate
- 1H-IMidazo[4,5-b]pyridine-6-carboxylic acid, Methyl ester
- UBEWQOSTWIOOIX-UHFFFAOYSA-N
- 2208AC
- FCH1169638
- OR305190
- AX8228798
- methyl 3H-imidazo[4,5-b]pyridine-6-carboxylate
- 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid methyl ester
- CS-0150779
- SCHEMBL14858820
- AKOS016009128
- DTXSID20849478
- 77862-95-4
- MFCD13176754
- AMY13987
- FT-0706824
- Methyl 1H-imidazo[4 pound not5-b]pyridine-6-carboxylate
- methyl1h-imidazo[4,5-b]pyridine-6-carboxylate
- EN300-263736
- Z1255440077
- DS-4381
- O11842
- A865138
- DA-02853
- Methyl 1H-imidazo4,5-bpyridine-6-carboxylate
-
- MDL: MFCD13176754
- Inchi: 1S/C8H7N3O2/c1-13-8(12)5-2-6-7(9-3-5)11-4-10-6/h2-4H,1H3,(H,9,10,11)
- InChI Key: UBEWQOSTWIOOIX-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=NC2=C(C=1)NC=N2)=O
Computed Properties
- Exact Mass: 177.05391
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9
- XLogP3: 0.6
Experimental Properties
- PSA: 67.87
Methyl 1H-imidazo4,5-bpyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029193012-250mg |
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate |
77862-95-4 | 98% | 250mg |
$197.40 | 2023-09-01 | |
| Alichem | A029193012-1g |
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate |
77862-95-4 | 98% | 1g |
$484.10 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY432-200mg |
Methyl 1H-imidazo4,5-bpyridine-6-carboxylate |
77862-95-4 | 98% | 200mg |
1075.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY432-50mg |
Methyl 1H-imidazo4,5-bpyridine-6-carboxylate |
77862-95-4 | 98% | 50mg |
429.0CNY | 2021-08-04 | |
| Chemenu | CM151079-1g |
methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate |
77862-95-4 | 98% | 1g |
$439 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY432-100mg |
Methyl 1H-imidazo4,5-bpyridine-6-carboxylate |
77862-95-4 | 98% | 100mg |
714CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY432-250mg |
Methyl 1H-imidazo4,5-bpyridine-6-carboxylate |
77862-95-4 | 98% | 250mg |
1714CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M848443-250mg |
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate |
77862-95-4 | 98% | 250mg |
1,280.70 | 2021-05-17 | |
| Apollo Scientific | OR305190-250mg |
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate |
77862-95-4 | 98% | 250mg |
£36.00 | 2025-02-20 | |
| TRC | M643405-10mg |
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate |
77862-95-4 | 10mg |
$ 70.00 | 2022-06-03 |
Methyl 1H-imidazo4,5-bpyridine-6-carboxylate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Methyl 1H-imidazo4,5-bpyridine-6-carboxylate
Recent Advances in the Study of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate (CAS: 77862-95-4)
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate (CAS: 77862-95-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This compound serves as a crucial building block for the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and cancer therapy. Recent studies have explored its potential in designing novel therapeutic agents, leveraging its unique structural features to enhance binding affinity and selectivity.
The compound's molecular structure, characterized by the imidazo[4,5-b]pyridine core, provides a rigid scaffold that can be functionalized to interact with specific biological targets. Researchers have utilized Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate as a precursor in the synthesis of kinase inhibitors, which are pivotal in the treatment of cancers and inflammatory diseases. Its ability to form hydrogen bonds and π-π stacking interactions with target proteins makes it an attractive candidate for structure-activity relationship (SAR) studies.
Recent publications highlight the compound's role in the development of selective inhibitors for kinases such as PI3K, mTOR, and CDKs. For instance, a 2023 study demonstrated the efficacy of derivatives of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate in inhibiting PI3Kα, a key regulator of cell proliferation and survival in cancer. The study employed molecular docking and in vitro assays to validate the compound's binding mode and inhibitory activity, revealing promising results for further preclinical evaluation.
In addition to its applications in oncology, Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate has been investigated for its potential in neurodegenerative diseases. A 2022 study explored its derivatives as modulators of protein aggregation, a hallmark of conditions like Alzheimer's and Parkinson's diseases. The findings suggested that certain modifications to the carboxylate moiety could enhance the compound's ability to disrupt amyloid fibril formation, offering a new avenue for therapeutic intervention.
The synthesis and optimization of Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate derivatives continue to be an active area of research. Recent advancements in synthetic methodologies, such as microwave-assisted reactions and flow chemistry, have improved the efficiency and yield of these compounds. These innovations are critical for scaling up production and facilitating further pharmacological studies.
In conclusion, Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate (CAS: 77862-95-4) remains a valuable scaffold in medicinal chemistry, with ongoing research uncovering its potential in diverse therapeutic areas. Its versatility and adaptability make it a cornerstone for the development of next-generation drugs, particularly in oncology and neurodegenerative diseases. Future studies are expected to delve deeper into its mechanistic insights and clinical applications, paving the way for novel treatments.
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